molecular formula C17H16ClFN4O3 B4286811 N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide

N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide

Cat. No. B4286811
M. Wt: 378.8 g/mol
InChI Key: GFLZMTDZCOKGTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide, also known as BCT-197, is a small molecule drug that has been developed as a potential treatment for various diseases, including cancer and inflammation. BCT-197 is a piperazinecarboxamide derivative that has been shown to have anti-inflammatory and anti-tumorigenic properties.

Mechanism of Action

The exact mechanism of action of N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K), a signaling pathway that is frequently upregulated in cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation and migration of cancer cells. This compound has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. In addition, this compound has been shown to reduce the production of amyloid-beta peptides in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide in lab experiments is that it has been shown to have low toxicity in vitro and in vivo. This makes it a potentially safe and effective drug for use in preclinical and clinical studies. However, one limitation of using this compound in lab experiments is that it is a relatively new drug and there is still much to learn about its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for research on N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide. One direction is to further investigate its potential use in treating various cancers, including lung cancer, breast cancer, and colon cancer. Another direction is to investigate its potential use in treating Alzheimer's disease and other neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, research is needed to investigate the long-term safety and efficacy of this compound in preclinical and clinical studies.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been studied for its anti-tumorigenic properties and has been shown to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and colon cancer. Additionally, this compound has been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the production of amyloid-beta peptides.

properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN4O3/c18-12-1-6-16(15(19)11-12)20-17(24)22-9-7-21(8-10-22)13-2-4-14(5-3-13)23(25)26/h1-6,11H,7-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLZMTDZCOKGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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